molecular formula C4H8N4S2 B3049681 4H-1,2,4-Triazole, 4-amino-3,5-dimethylthio- CAS No. 21532-04-7

4H-1,2,4-Triazole, 4-amino-3,5-dimethylthio-

Cat. No. B3049681
CAS RN: 21532-04-7
M. Wt: 176.3 g/mol
InChI Key: GSABSZTWRUBPBN-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole, 4-amino-3,5-dimethylthio- is a heterocyclic organic compound that has been extensively studied for its applications in scientific research. It is commonly referred to as 4-ADAT and is a derivative of the 1,2,4-triazole family of compounds. This compound has been shown to have a variety of biological activities, making it a valuable tool in many areas of research.

Scientific Research Applications

Synthesis and Structural Studies

  • Silver(I) Complexes : 4H-1,2,4-Triazole derivatives have been used in synthesizing silver(I) complexes, exploring the role of substituents on triazole rings (Yang et al., 2009).

  • Luminescent Properties : Investigating the substituent effect on luminescent properties of 4-amino-4H-1,2,4-triazole, leading to the synthesis of compounds with potential applications in light-emitting materials (Xi et al., 2021).

  • Deamination Procedures : Improved procedures for the deamination of symmetrical 3,5-disubstituted 4-amino-1,2,4-triazoles, contributing to the synthesis of new triazole derivatives (Bentiss et al., 2002).

Biological and Chemical Activity

  • Antileishmanial Activity : Theoretical and experimental studies on 4-amino-1,2,4-triazole derivatives reveal significant antileishmanial activity, demonstrating potential therapeutic applications (Süleymanoğlu et al., 2017).

  • Chemical Properties in Corrosion Inhibition : Understanding the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces, indicating their role in corrosion protection (Bentiss et al., 2007).

  • Copper(II) Complexes : Synthesis and characterization of copper(II) complexes using 4-amino-3,5-dimethyl-1,2,4-triazole, with implications for magnetism and spectroscopy studies (Su et al., 2014).

Miscellaneous Applications

  • Cadmium Coordination Polymers : Novel triazole-bridged cadmium coordination polymers vary in dimensionality, showcasing the versatility of triazole compounds in forming diverse molecular structures (Yi et al., 2004).

  • Molecular Docking Studies : Triazole-based azo molecules synthesized for potential antibacterial applications, highlighted through molecular docking studies to understand their interaction with bacterial proteins (Gökalp et al., 2020).

properties

IUPAC Name

3,5-bis(methylsulfanyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S2/c1-9-3-6-7-4(10-2)8(3)5/h5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSABSZTWRUBPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175869
Record name 4H-1,2,4-Triazole, 4-amino-3,5-dimethylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1,2,4-Triazole, 4-amino-3,5-dimethylthio-

CAS RN

21532-04-7
Record name 4H-1,2,4-Triazole, 4-amino-3,5-dimethylthio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021532047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,2,4-Triazole, 4-amino-3,5-dimethylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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